4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonylchloride
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Overview
Description
Preparation Methods
The synthesis of 4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions while maintaining strict control over reaction parameters to ensure consistency and purity .
Chemical Reactions Analysis
4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for labeling and modifying proteins, which helps in the study of protein structure and function . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial processes for the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function. This interaction is crucial for its use in proteomics research, where it helps in identifying and characterizing proteins .
Comparison with Similar Compounds
4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives. Similar compounds include:
- 4-Methoxybenzenesulfonyl chloride
- 3-Acetylamino-4-methoxybenzenesulfonyl chloride
- 4-Methylpiperidin-1-yl derivatives
What sets 4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride apart is its unique combination of functional groups, which provides specific reactivity and applications in research .
Properties
Molecular Formula |
C15H21ClN2O4S |
---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
4-methoxy-3-[[2-(4-methylpiperidin-1-yl)acetyl]amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C15H21ClN2O4S/c1-11-5-7-18(8-6-11)10-15(19)17-13-9-12(23(16,20)21)3-4-14(13)22-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |
InChI Key |
YLNOVXITSDJLEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
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